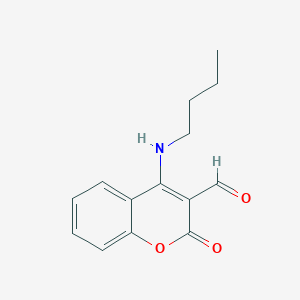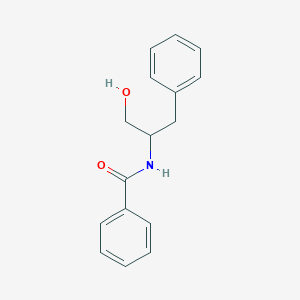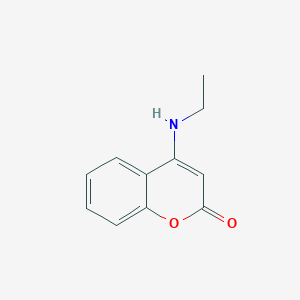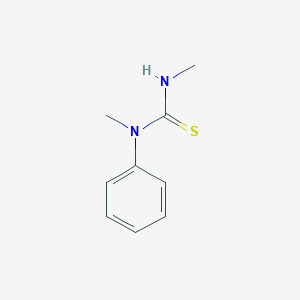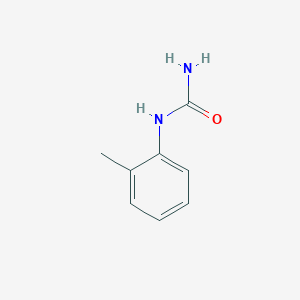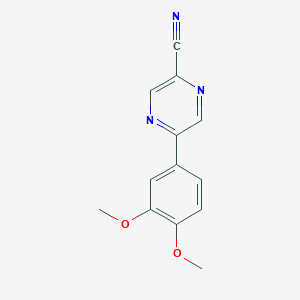
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrazine family, which is known for its diverse biological activities. Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, is not fully understood. However, it has been suggested that its anti-tumor activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has also been shown to scavenge free radicals, which can cause oxidative stress and damage to cells. In addition, it has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has several advantages for laboratory experiments. It is relatively easy to synthesize and has been optimized to produce high yields with high purity. It has also been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for further study. However, there are also limitations to using pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, in laboratory experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its biochemical and physiological effects. In addition, its potential toxicity and side effects need to be studied in more detail.
Orientations Futures
There are many future directions for research on pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-. One potential direction is to study its anti-tumor activity in vivo, using animal models of cancer. Another direction is to study its potential as an anti-inflammatory and anti-oxidant agent in various disease models. In addition, further research is needed to elucidate its mechanism of action and its potential toxicity and side effects. Finally, the development of novel pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, derivatives with improved activity and selectivity is another area of future research.
Méthodes De Synthèse
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, can be synthesized using various methods, including the reaction of 3,4-dimethoxyphenylhydrazine with malononitrile in the presence of a base. Another method involves the reaction of 3,4-dimethoxyphenylhydrazine with ethyl cyanoacetate in the presence of a base. These methods have been optimized to produce high yields of pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, with high purity.
Applications De Recherche Scientifique
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)-, has also been studied for its anti-inflammatory and anti-oxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and to scavenge free radicals, which can cause oxidative stress and damage to cells.
Propriétés
Numéro CAS |
91028-38-5 |
|---|---|
Nom du produit |
Pyrazinecarbonitrile, 5-(3,4-dimethoxyphenyl)- |
Formule moléculaire |
C13H11N3O2 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
5-(3,4-dimethoxyphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O2/c1-17-12-4-3-9(5-13(12)18-2)11-8-15-10(6-14)7-16-11/h3-5,7-8H,1-2H3 |
Clé InChI |
QNSULLSDIRUMFW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC=C(N=C2)C#N)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC=C(N=C2)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



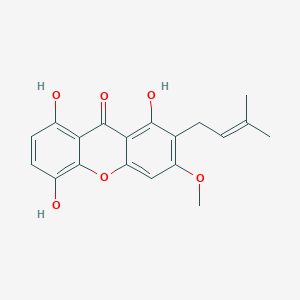
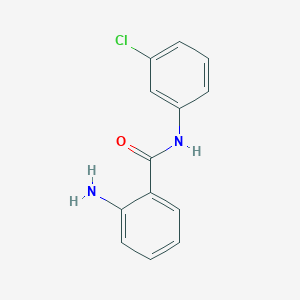
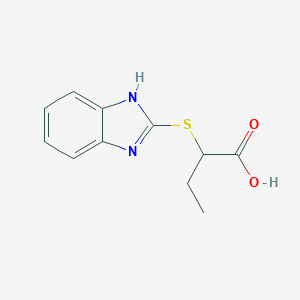
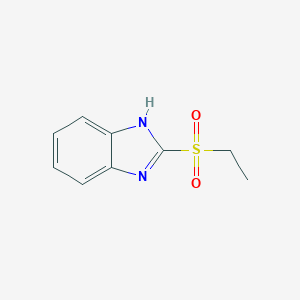
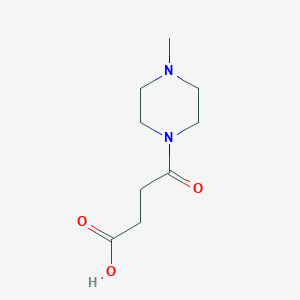
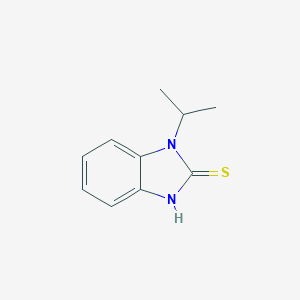
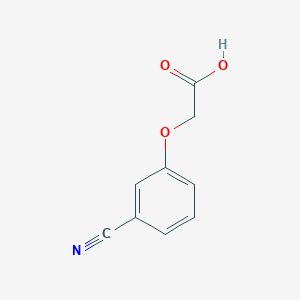
![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)

